molecular formula C9H11NOS B14779379 3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde

3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde

Cat. No.: B14779379
M. Wt: 181.26 g/mol
InChI Key: OVIGNIQDRYNUJU-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25474 g/mol It belongs to the class of isothiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable isothiazole derivative, followed by oxidation to introduce the aldehyde group at the 4-position . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)isothiazole-4-carbaldehyde
  • 3-(Cyclopentylmethyl)isothiazole-4-carbaldehyde
  • 3-(Cyclohexylmethyl)isothiazole-4-carbaldehyde

Uniqueness

3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-(cyclobutylmethyl)-1,2-thiazole-4-carbaldehyde

InChI

InChI=1S/C9H11NOS/c11-5-8-6-12-10-9(8)4-7-2-1-3-7/h5-7H,1-4H2

InChI Key

OVIGNIQDRYNUJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NSC=C2C=O

Origin of Product

United States

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